molecular formula C22H16N2O6 B11941158 4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid CAS No. 135463-15-9

4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid

Cat. No.: B11941158
CAS No.: 135463-15-9
M. Wt: 404.4 g/mol
InChI Key: VIGWPEXTQZCERJ-UHFFFAOYSA-N
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Description

4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as carboxylic acid, hydroxyl, and imine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the condensation reaction between 4-carboxy-3-hydroxybenzaldehyde and 4-aminobenzaldehyde under acidic conditions. The reaction is followed by a coupling reaction with 2-hydroxybenzoic acid to form the final product. The reaction conditions often require controlled temperatures and pH to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-biphenylcarboxylic acid: Similar structure but lacks the imine group.

    4-(4-Hydroxyphenyl)benzoic acid: Contains a similar aromatic structure but different functional groups.

Uniqueness

4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both imine and hydroxyl groups allows for versatile chemical modifications and interactions.

Properties

CAS No.

135463-15-9

Molecular Formula

C22H16N2O6

Molecular Weight

404.4 g/mol

IUPAC Name

4-[[4-[(4-carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid

InChI

InChI=1S/C22H16N2O6/c25-19-9-15(5-7-17(19)21(27)28)23-11-13-1-2-14(4-3-13)12-24-16-6-8-18(22(29)30)20(26)10-16/h1-12,25-26H,(H,27,28)(H,29,30)

InChI Key

VIGWPEXTQZCERJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC(=C(C=C2)C(=O)O)O)C=NC3=CC(=C(C=C3)C(=O)O)O

Origin of Product

United States

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